4'-Trifluoromethyl-3,4-dimethoxybenzophenone

Descripción general

Descripción

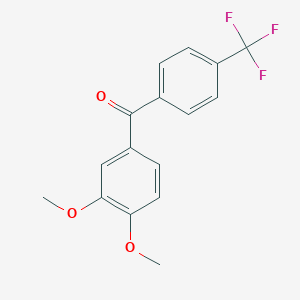

4’-Trifluoromethyl-3,4-dimethoxybenzophenone is an organic compound with the chemical formula C16H13F3O3 It is a benzophenone derivative characterized by the presence of trifluoromethyl and dimethoxy groups on the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Trifluoromethyl-3,4-dimethoxybenzophenone typically involves the reaction of 3,4-dimethoxybenzoyl chloride with 4-trifluoromethylphenyl magnesium bromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The mixture is then refluxed, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of 4’-Trifluoromethyl-3,4-dimethoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using techniques such as distillation or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

4’-Trifluoromethyl-3,4-dimethoxybenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The trifluoromethyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted benzophenone derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

4'-Trifluoromethyl-3,4-dimethoxybenzophenone serves as an important intermediate in organic synthesis. Its trifluoromethyl group enhances the compound's reactivity and stability, making it suitable for various synthetic pathways.

Case Study: Synthesis of Fluorinated Compounds

Recent studies have demonstrated the utility of this compound in synthesizing fluorinated amines. The presence of the trifluoromethyl group allows for selective reactions under mild conditions, facilitating the formation of complex organic molecules .

Pharmaceutical Applications

This benzophenone derivative is utilized as an intermediate in drug development. Its unique structure allows it to participate in the synthesis of various pharmaceutical agents, particularly those targeting specific biological pathways.

Example: Drug Intermediates

The compound has been identified as a key intermediate for synthesizing compounds with antifungal properties. Research indicates that benzophenones can be transformed into potent fungicides effective against phytopathogenic fungi, which are crucial for agricultural applications .

Agricultural Chemistry

In the realm of agrochemicals, this compound is explored for its potential as a fungicidal agent. The compound's effectiveness against certain fungal strains makes it a candidate for developing new agricultural treatments.

Case Study: Fungicidal Activity

A study highlighted that benzophenone derivatives exhibit significant antifungal activity against ascomycetes, which are responsible for various crop diseases. This application is particularly relevant for crops such as cereals and grapes .

Photochemical Applications

The compound's ability to absorb UV light makes it suitable for applications in photochemistry. It can be used as a photosensitizer in photochemical reactions, enhancing the efficiency of light-induced processes.

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Organic Synthesis | Intermediate for fluorinated compounds | Enhances reactivity and stability |

| Pharmaceuticals | Drug intermediates | Key role in synthesizing antifungal agents |

| Agricultural Chemistry | Potential fungicidal agent | Effective against phytopathogenic fungi |

| Photochemistry | Photosensitizer in light-induced reactions | Utilizes UV absorption properties |

Mecanismo De Acción

The mechanism of action of 4’-Trifluoromethyl-3,4-dimethoxybenzophenone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

4-Trifluoromethylbenzophenone: Lacks the methoxy groups, resulting in different chemical properties.

3,4-Dimethoxybenzophenone: Lacks the trifluoromethyl group, affecting its reactivity and applications.

4-Methoxybenzophenone: Contains only one methoxy group, leading to different chemical behavior.

Uniqueness

4’-Trifluoromethyl-3,4-dimethoxybenzophenone is unique due to the combination of trifluoromethyl and dimethoxy groups, which confer distinct chemical and physical properties.

Actividad Biológica

4'-Trifluoromethyl-3,4-dimethoxybenzophenone (TFMDBP) is an organic compound belonging to the benzophenone family, characterized by its unique molecular structure that includes a trifluoromethyl group and two methoxy groups. This compound has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals.

Chemical Structure

The chemical structure of TFMDBP can be represented as follows:

- Chemical Formula : C16H14F3O3

- Molecular Weight : 320.28 g/mol

The structural features include:

- A trifluoromethyl group at the para position of one phenyl ring.

- Methoxy groups at the 3 and 4 positions of the other phenyl ring.

Biological Activity Overview

TFMDBP exhibits a range of biological activities, which can be categorized into several key areas:

-

Antimicrobial Activity :

- TFMDBP has been identified as a potential fungicide, demonstrating efficacy against various fungal strains. The compound's ability to disrupt biological membranes is thought to contribute to its antifungal properties.

- Antioxidant Properties :

-

Cytotoxic Effects :

- Preliminary research suggests that TFMDBP may exhibit cytotoxic effects on certain cancer cell lines. The mechanism appears to involve interference with cellular processes, potentially leading to apoptosis in malignant cells.

The exact mechanisms underlying the biological activities of TFMDBP are still under investigation. However, several hypotheses have been proposed:

- Interaction with Biological Membranes : The trifluoromethyl group enhances the compound's lipophilicity, allowing it to interact effectively with lipid bilayers of microbial cells, leading to membrane disruption and cell death.

- Enzyme Inhibition : TFMDBP may act as an inhibitor of specific enzymes involved in metabolic pathways critical for pathogen survival and proliferation.

Comparative Analysis

A comparative analysis of TFMDBP with other related compounds highlights its unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Benzophenone | Basic structure without substituents | Simple UV absorber; less reactive |

| 3,4-Dimethoxybenzophenone | Two methoxy groups | Increased solubility but less stability |

| 4-Trifluoromethylbenzophenone | Trifluoromethyl group only | Enhanced reactivity due to electronegative fluorine |

| This compound | Trifluoromethyl and two methoxy groups | Distinct electronic properties; potential for diverse biological activity |

Case Studies

Several studies have explored the biological activity of TFMDBP:

-

Fungicidal Efficacy Study :

- A recent study evaluated the fungicidal activity of TFMDBP against Candida albicans. Results indicated a significant reduction in fungal viability at concentrations above 50 µg/mL, suggesting its potential as an antifungal agent.

- Antioxidant Activity Assessment :

-

Cytotoxicity Evaluation :

- Research involving human cancer cell lines revealed that TFMDBP induced apoptosis at micromolar concentrations, highlighting its potential as a lead compound for anticancer drug development.

Propiedades

IUPAC Name |

(3,4-dimethoxyphenyl)-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3O3/c1-21-13-8-5-11(9-14(13)22-2)15(20)10-3-6-12(7-4-10)16(17,18)19/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUAAHGUGVCQZAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00558637 | |

| Record name | (3,4-Dimethoxyphenyl)[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116412-99-8 | |

| Record name | (3,4-Dimethoxyphenyl)[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.